5-[(3-IODO-4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
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Overview
Description
5-[(3-IODO-4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an iodo-methoxybenzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-IODO-4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3-iodo-4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3-IODO-4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 5-[(3-IODO-4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial or fungal cells, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-IODO-4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- (5Z)-5-(3-Bromo-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-Chloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the iodine atom in this compound makes it unique compared to its bromo and chloro analogs. Iodine is a larger halogen and can influence the compound’s reactivity and biological activity differently than bromine or chlorine.
Properties
Molecular Formula |
C11H8INO2S2 |
---|---|
Molecular Weight |
377.2g/mol |
IUPAC Name |
(5Z)-5-[(3-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8INO2S2/c1-15-8-3-2-6(4-7(8)12)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16)/b9-5- |
InChI Key |
MHBVEBIDAVIUGP-UITAMQMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)I |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)I |
Origin of Product |
United States |
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